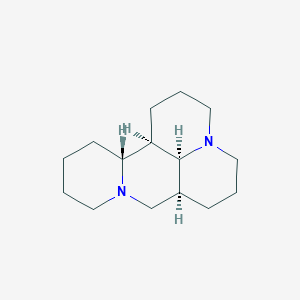

Matridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26N2 |

|---|---|

Molecular Weight |

234.38 g/mol |

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane |

InChI |

InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1 |

InChI Key |

UENROKUHQFYYJA-YJNKXOJESA-N |

Isomeric SMILES |

C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4 |

Canonical SMILES |

C1CCN2CC3CCCN4C3C(C2C1)CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Matrine: A Technical Guide to its Quinolizidine Alkaloid Structure and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a tetracyclic quinolizidine (B1214090) alkaloid predominantly isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] With a rich history in traditional Chinese medicine, modern research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral effects.[1][3] This technical guide provides an in-depth overview of the core chemical structure of matrine, its biosynthesis, and a summary of its biological activities supported by quantitative data. Furthermore, it details key experimental protocols for its extraction, analysis, and biological evaluation, and visualizes its modulation of critical cellular signaling pathways.

Core Chemical Structure and Properties

Matrine is a naturally occurring alkaloid characterized by a rigid, tetracyclic quinolizidine framework.[1] This structure is composed of two fused quinolizidine moieties, creating a complex three-dimensional conformation that is crucial for its biological activity.[4]

Table 1: Chemical and Physical Properties of Matrine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄N₂O | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| IUPAC Name | (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | [1] |

| CAS Number | 519-02-8 | [1] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water, methanol, ethanol, chloroform; slightly soluble in petroleum ether | [2][5] |

| Stereochemistry | Contains four chiral centers: 5S, 6S, 7R, and 11R | [2] |

Biosynthesis of Matrine

The biosynthesis of matrine is a complex enzymatic process that originates from the amino acid L-lysine.[3] While the complete pathway has not been fully elucidated, it is proposed to begin with the conversion of L-lysine into Δ¹-piperidine via the intermediate cadaverine.[3][6] Subsequent dimerization and enzymatic reactions are thought to form the quinolizidine rings that constitute the core structure of matrine.[3]

References

- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matrine suppresses breast cancer cell proliferation and invasion via VEGF-Akt-NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Matrine in Liquid Crystalline Nanoparticles by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. CN101283690A - Method for extracting plant source pesticides total alkaloids of sophora flavescens - Google Patents [patents.google.com]

Matridine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matridine, a tetracyclic quinolizidine (B1214090) alkaloid, and its derivative oxymatrine (B1678083), have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, focusing on plants of the Sophora genus. It offers an in-depth exploration of various extraction methodologies, presenting quantitative data to compare their efficiencies. Detailed experimental protocols for key extraction and purification techniques are provided to facilitate replication and further research. Additionally, this guide elucidates the molecular mechanisms of matrine's action by visualizing its interaction with critical cellular signaling pathways, offering a foundation for future drug discovery and development endeavors.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Sophora genus of the Fabaceae family.[3] These plants have a long history of use in traditional Chinese medicine. The primary species recognized for their significant this compound and oxymatrine content are:

-

Sophora flavescens (Ku Shen): The roots of Sophora flavescens are the most common and widely studied source of this compound.[4] This perennial herbaceous plant is native to East Asia and is cultivated in various regions of China.[4] The roots are rich in a variety of alkaloids, with matrine (B1676216) and oxymatrine being the most abundant.

-

Sophora alopecuroides (Ku Dou Zi): This wild plant, found in arid and semi-arid regions of China, is another significant source of this compound.[4][5] Both the seeds and roots of Sophora alopecuroides contain substantial amounts of matrine and related alkaloids.[4]

-

Sophora tonkinensis (Shan Dou Gen): Native to Southwest China, the roots and rhizomes of Sophora tonkinensis are also utilized for the extraction of matrine and oxymatrine.[6][7][8]

Other species, such as Sophora japonica and Sophora subprostrata, have also been identified as containing this compound, albeit often in lower concentrations.[1] The concentration of these alkaloids can vary depending on the plant part, geographical location, and harvesting time.

Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical step in its purification and subsequent pharmacological application. Various methods have been developed and optimized, each with its own advantages and limitations. This section details the most common extraction techniques and presents a comparative analysis of their efficiencies.

Overview of Extraction Techniques

The choice of extraction method depends on several factors, including the desired yield, purity, cost-effectiveness, and environmental impact. Common methods include:

-

Solvent Extraction: This traditional and widely used method involves the use of solvents to dissolve and extract this compound from the plant matrix. It is a simple, low-cost, and effective method suitable for large-scale industrial production.[5]

-

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of intracellular components.[9][10] UAE is known for its higher efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the rapid rupture of cell walls and the release of target compounds.[11][12][13] This method is characterized by its high extraction speed and efficiency.

-

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers high selectivity and yields a pure extract free of solvent residues.

-

Laser Extraction (LE): A more recent and highly efficient method that uses laser-induced cavitation to accelerate the release of alkaloids from plant cells.[14][15]

Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of this compound obtained under optimized conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of this compound Extraction Yields from Sophora flavescens

| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Matrine Yield (mg/100g) | Reference |

| Water Decoction | Water | 1:8 | Not Specified | 3 x 2h | 0.21 | [16] |

| Acid Water Reflux | 0.3% HCl | 1:12 | Not Specified | 3 cycles | 0.31 | [16] |

| Percolation | 65% Ethanol (B145695) | 1:6 | Not Specified | 24h soak | 0.15 | [16] |

| Ultrasonic-Assisted | 60% Ethanol | 1:40 | 50 | 32 min | 0.34 | [16] |

| Ultrasonic-Assisted | Pure Water | 1:10 | 80 | 45 min | 0.46 | [16] |

| Microwave-Assisted | 80% Ethanol | 1:40 | 75 | 20 min | 0.48 | [16] |

Table 2: Comparison of Oxymatrine Extraction Yield from Sophora flavescens

| Extraction Method | Solvent | Solid-to-Liquid Ratio (v/v) | Temperature (°C) | Time | Microwave Power (W) | Oxymatrine Yield (mg/g) | Reference |

| Microwave-Assisted | 60% Ethanol | 20:1 | 50 | 10 min | 500 | 14.37 | [12][13] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and purification of this compound.

Extraction Protocols

-

Material Preparation: Grind dried roots of Sophora flavescens to a coarse powder (approximately 60 mesh).

-

Extraction:

-

Place 100 g of the powdered plant material in a round-bottom flask.

-

Add 1200 mL of 0.3% hydrochloric acid (HCl) solution (solid-to-liquid ratio of 1:12 g/mL).

-

Set up a reflux apparatus and heat the mixture to boiling.

-

Maintain the reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

-

Post-Extraction Processing:

-

Combine the filtrates from the three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator.

-

Adjust the pH of the concentrated extract to 9-11 using a suitable base (e.g., ammonia (B1221849) water).

-

Perform liquid-liquid extraction with chloroform (B151607) (or another suitable organic solvent) three times to transfer the alkaloids to the organic phase.

-

Combine the organic phases and evaporate the solvent to obtain the crude this compound extract.

-

-

Material Preparation: Prepare finely powdered Sophora flavescens root material.

-

Extraction:

-

Place 50 g of the powdered plant material in a beaker.

-

Add 500 mL of pure water (solid-to-liquid ratio of 1:10 g/mL).

-

Place the beaker in an ultrasonic bath.

-

Set the ultrasonic frequency (e.g., 35 kHz) and power (e.g., 1500 W).

-

Set the extraction temperature to 80°C.

-

Perform ultrasonic treatment for 45 minutes.

-

After extraction, filter the mixture to separate the extract.

-

-

Post-Extraction Processing:

-

The filtrate can be used for further purification or analysis. For higher purity, follow the post-extraction processing steps outlined in the solvent extraction protocol (alkalization and liquid-liquid extraction).

-

-

Material Preparation: Prepare finely powdered Sophora flavescens root material.

-

Extraction:

-

Place 10 g of the powdered plant material in a microwave-safe extraction vessel.

-

Add 400 mL of 80% ethanol (solid-to-liquid ratio of 1:40 g/mL).

-

Place the vessel in a microwave extractor.

-

Set the microwave power to 500 W.

-

Set the extraction temperature to 75°C.

-

Set the extraction time to 20 minutes.

-

After extraction, allow the vessel to cool and then filter the contents.

-

-

Post-Extraction Processing:

-

The filtrate can be concentrated and then subjected to further purification steps.

-

Purification Protocols

-

Preparation of Crude Extract: Dissolve the crude this compound extract obtained from one of the extraction methods in a 0.5% hydrochloric acid solution. Filter the solution to remove any insoluble impurities.

-

Alkalization: Adjust the pH of the filtered solution to approximately 12 with ammonia water to precipitate the alkaloids.

-

Column Preparation:

-

Select a suitable ion exchange resin (e.g., cation exchange resin).

-

Pack a chromatography column with the resin according to the manufacturer's instructions.

-

Equilibrate the column by washing it with deionized water.

-

-

Sample Loading: Load the dissolved and pH-adjusted crude extract onto the column at a controlled flow rate (e.g., 6 mL/min).

-

Elution:

-

First, wash the column with deionized water to remove impurities.

-

Then, elute the bound this compound using a solution of 80% ethanol.

-

-

Collection and Concentration: Collect the fractions containing this compound. Concentrate the collected fractions under reduced pressure to obtain purified matrine.

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel.

-

Equilibrate the column by running the starting eluent through it.

-

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

The choice of solvent system will depend on the specific alkaloids being separated. A common system for alkaloids is a mixture of chloroform and methanol.

-

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Signaling Pathways and Experimental Workflows

Matrine exerts its diverse pharmacological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for the targeted development of matrine-based therapeutics.

This compound Extraction and Purification Workflow

The general workflow for obtaining purified this compound from its natural source involves several key stages, from material preparation to final purification.

Caption: General workflow for the extraction and purification of matrine.

Key Signaling Pathways Modulated by Matrine

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis. Matrine has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[5][17][18]

Caption: Matrine's inhibition of the NF-κB signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is often implicated in cancer. Matrine has been demonstrated to suppress this pathway, leading to apoptosis and inhibition of tumor growth.[6][8][19][20][21]

Caption: Matrine's inhibitory effect on the PI3K/Akt signaling pathway.

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Matrine has been shown to downregulate this pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4][20][22][23]

Caption: Matrine's modulation of the Wnt/β-catenin signaling pathway.

Conclusion

This compound, sourced primarily from Sophora species, presents a compelling profile as a natural compound with significant therapeutic potential. The selection of an appropriate extraction method is paramount and should be guided by considerations of yield, efficiency, and scalability. This guide has provided a comparative analysis of various techniques and detailed protocols to aid researchers in this process. Furthermore, the elucidation of this compound's inhibitory effects on key signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin offers a molecular basis for its observed pharmacological activities and paves the way for the rational design of novel therapeutics. Further research is warranted to fully explore the clinical applications of this promising alkaloid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Matrine? [synapse.patsnap.com]

- 4. Effect of matrine against breast cancer by downregulating the vascular endothelial growth factor via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory effects of antitumor agent matrine on FOXO and PI3K-AKT pathway in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Research Advances on Matrine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. journalwjarr.com [journalwjarr.com]

- 10. youtube.com [youtube.com]

- 11. Microwave-Assisted Extraction of Oxymatrine from Sophora flavescens [ouci.dntb.gov.ua]

- 12. Microwave-Assisted Extraction of Oxymatrine from Sophora flavescens | MDPI [mdpi.com]

- 13. Microwave-assisted extraction of oxymatrine from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrine inhibits the proliferation, invasion and migration of castration-resistant prostate cancer cells through regulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Matrine inhibits invasion and migration of gallbladder cancer via regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. Matrine inhibits the Wnt3a/β-catenin/TCF7L2 signaling pathway in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Matrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a tetracyclo-quinolizidine alkaloid extracted from the roots of the Sophora plant species, has been a subject of extensive pharmacological research. Possessing a broad spectrum of biological activities, matrine has demonstrated significant potential in the treatment of various diseases, including cancer, inflammation, viral infections, and neurological disorders. Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways, such as NF-κB, PI3K/Akt, and JAK/STAT, which are critical in the pathogenesis of these conditions. This technical guide provides a comprehensive overview of the pharmacological properties of matrine, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of matrine as a potential therapeutic agent.

Introduction

Matrine (C₁₅H₂₄N₂O) is a natural alkaloid that has been utilized in traditional Chinese medicine for centuries.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, revealing its potent anti-tumor, anti-inflammatory, anti-viral, and neuroprotective properties.[2][3] This guide will delve into the core pharmacological characteristics of matrine, providing a detailed examination of its mechanisms of action and a summary of key quantitative data from preclinical studies.

Pharmacological Properties and Mechanisms of Action

Matrine exerts its diverse pharmacological effects by interacting with a multitude of cellular targets and signaling pathways.

Anti-Cancer Activity

Matrine has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines.[2] Its anti-tumor mechanisms include:

-

Induction of Apoptosis: Matrine can trigger programmed cell death through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[2]

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, preventing cancer cell proliferation.[2]

-

Inhibition of Angiogenesis: Matrine can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Modulation of Signaling Pathways: Matrine has been shown to inhibit key signaling pathways involved in cancer progression, including PI3K/Akt and NF-κB.[2]

Anti-Inflammatory Effects

Matrine exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. Its mechanisms include:

-

Inhibition of NF-κB Pathway: Matrine can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]

-

Reduction of Inflammatory Mediators: It has been shown to decrease the production of nitric oxide (NO) and other inflammatory molecules in activated macrophages.[5]

Neuroprotective Effects

Emerging evidence suggests that matrine has neuroprotective potential in various models of neurological disorders.[2] Its mechanisms of action in the central nervous system include:

-

Anti-inflammatory and Antioxidant Effects: By reducing inflammation and oxidative stress in the brain, matrine can protect neurons from damage.

-

Modulation of Neurotransmitter Systems: Matrine may influence the levels and activities of various neurotransmitters.

Antiviral Activity

Matrine has demonstrated antiviral activity against a range of viruses, including hepatitis B virus (HBV).[6] Its antiviral mechanisms are thought to involve the inhibition of viral replication and the modulation of the host immune response.

Data Presentation

Table 1: In Vitro Efficacy of Matrine

| Cell Line | Assay | Endpoint | IC₅₀/EC₅₀ | Reference |

| HepG2 (Hepatocellular Carcinoma) | Apoptosis | Cell Viability | 0.2 - 3.2 mg/mL (Dose- and time-dependent) | [2] |

| K562 (Chronic Myeloid Leukemia) | Proliferation | Cell Viability | 0.5 mg/mL (48h) | [7] |

| RAW264.7 (Macrophage) | Nitric Oxide Production | NO Inhibition | Not explicitly found as EC₅₀ | |

| PC12 (Pheochromocytoma) | LPS-induced Inflammation | Cell Viability | Protective at 200 μM | [3] |

| Candida albicans | Antifungal Activity | Biofilm Inhibition | EC₅₀: 2 mg/mL | [2] |

Table 2: Pharmacokinetic Parameters of Matrine

| Species | Administration Route | Dose | Cₘₐₓ | Tₘₐₓ | T₁/₂ | AUC | Oral Bioavailability (%) | Reference |

| Rat | Intravenous | 2 mg/kg | 2412 ± 362 ng/mL | - | - | - | - | [2] |

| Rat | Oral | 2 mg/kg | 92.4 ± 77.7 ng/mL | ~105 min | 1.53 ± 0.53 h | - | 17.1 ± 5.4 | [2][8] |

| Human | Oral | - | - | - | 10.0 ± 2.8 h | - | - |

Table 3: Toxicological Data of Matrine

| Species | Administration Route | LD₅₀ | Reference |

| Kunming Mice | Intraperitoneal | 157.13 mg/kg |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of matrine on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of matrine and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of NF-κB Pathway

This protocol describes the investigation of matrine's effect on the NF-κB signaling pathway.

-

Cell Treatment and Lysis: Treat cells with matrine and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This protocol details the evaluation of matrine's anti-tumor activity in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups. Administer matrine (e.g., 50 mg/kg, intraperitoneally) and a vehicle control daily or as determined.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, Western blot).

Carrageenan-Induced Paw Edema in Rats

This protocol is for assessing the in vivo anti-inflammatory activity of matrine.

-

Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week. Divide the rats into control and treatment groups.

-

Drug Administration: Administer matrine orally or intraperitoneally at various doses one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Signaling Pathway Visualizations

Matrine's Inhibition of the NF-κB Signaling Pathway

References

- 1. Synthesis and in vitro inhibitory activity of matrine derivatives towards pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrine, oxymatrine and sophordine inhibit secretion of TNF-α and expression of CD91 and CD13 in macrophage RAW264.7. | Semantic Scholar [semanticscholar.org]

- 5. Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Growth inhibition effect of matrine on K562 cells mediated by IL-6/JAK/STAT3 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Matrine's Anti-inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a quinolizidine (B1214090) alkaloid derived from the traditional Chinese medical herb Sophora flavescens, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by matrine to exert its anti-inflammatory effects. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of matrine's mechanisms of action. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex biological processes.

Core Anti-inflammatory Signaling Pathways Modulated by Matrine

Matrine's anti-inflammatory activity is multifaceted, involving the modulation of several key intracellular signaling cascades that are crucial in the inflammatory response. The primary pathways influenced by matrine include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway, the NOD-like Receptor Python-domain-containing 3 (NLRP3) inflammasome pathway, and the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2][3]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Matrine has been demonstrated to potently inhibit the NF-κB pathway.[1][5] It exerts its effect by reducing the expression and phosphorylation of key components of the pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[1] This inhibition leads to a decrease in the nuclear translocation of p65 and, consequently, a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

| Target Protein | Cell Type | Matrine Concentration | Observed Effect | Reference |

| IKKβ | MCF7, BT-474, MDA-MB-231 | 1, 2, 3 mM | Dose-dependent decrease in expression (up to 95%) | [4] |

| p-P65 | DU145, PC-3 | 0.5, 1, 2 mg/mL | Significant dose-dependent reduction | [1] |

| p-IκBα | DU145, PC-3 | 0.5, 1, 2 mg/mL | Significant dose-dependent reduction | [1] |

| NF-κB (p65) | oxLDL-induced VSMCs | Not specified | Relative protein expression reduced from 0.71 to 0.40 | [6] |

| IL-1β, IL-6, TNF-α mRNA | oxLDL-induced VSMCs | Not specified | Significant reduction in relative mRNA levels | [6] |

-

Cell Culture and Treatment: Culture cells (e.g., DU145, PC-3) to 70-80% confluency. Treat with varying concentrations of matrine for the desired time (e.g., 48 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.[7][8][9][10]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[11] Matrine has been shown to inhibit the phosphorylation of MKK3, MKK6, p38, ERK, and JNK in various inflammatory models.[12][13][14] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-18.[12]

| Target Protein | Cell/Animal Model | Matrine Concentration | Observed Effect | Reference |

| p-MKK3, p-MKK6, p-p38 | ox-LDL-stimulated THP-1 macrophages | Serially diluted concentrations | Concentration-dependent reduction in phosphorylation | [12] |

| p-ERK/ERK, p-JNK/JNK | CAOV-3 ovarian cancer cells | Not specified | Significant increase in expression (Note: This study has been retracted) | [14][15][16] |

| p-JNK, p-ERK | CT26 colon cancer cells | Not specified | Significant inhibition of phosphorylation | [13] |

-

Kinase Reaction: In a microcentrifuge tube, combine active MAPK enzyme (e.g., recombinant p38), a substrate (e.g., Myelin Basic Protein, MBP), and kinase assay buffer.

-

Matrine Treatment: Add varying concentrations of matrine to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection (Radioactive): Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure radioactivity using a scintillation counter.

-

Detection (Non-Radioactive): Separate the reaction products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-MBP).[17][18][19]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide range of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][6] Matrine has been shown to inhibit the abnormal activation of the JAK2/STAT3 signaling pathway, leading to a decrease in the phosphorylation of both JAK2 and STAT3.[4][6] This inhibition contributes to its neuroprotective and cardioprotective effects.[6][14]

| Target Protein | Animal Model | Matrine Dosage | Observed Effect | Reference |

| p-JAK2, p-STAT3 | Rats with cerebral ischemia-reperfusion | 5, 10, 20 mg/kg | Dose-dependent decrease in protein expression | [4][6] |

-

Cell/Tissue Lysis: Lyse cells or tissue samples in a buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., JAK2) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the phosphorylated form of the target protein (e.g., anti-p-JAK2) and the protein of interest that binds to it (e.g., anti-p-STAT3).[8][20][21][22]

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Matrine has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K and Akt.[3][12][13] This inhibition contributes to matrine's anti-cancer and anti-inflammatory effects by promoting apoptosis and inhibiting cell proliferation.[12][13]

| Target Protein | Cell Type | Matrine Concentration | Observed Effect | Reference |

| p-PI3K, p-Akt | T24 bladder cancer cells | 0.25, 0.5, 1.0 mg/mL | Dose-dependent decrease in expression | [13] |

| PI3K | PC-3, DU145 cells | Not specified | Decreased mRNA and protein expression | [3] |

-

Cell Treatment and Lysis: Treat cells with matrine and lyse them to obtain protein extracts.

-

Immunoprecipitation of PI3K: Immunoprecipitate PI3K from the cell lysates using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol as a substrate and ATP.

-

Lipid Extraction: Extract the phosphorylated lipid products.

-

Detection: Separate the lipids by thin-layer chromatography (TLC) and visualize by autoradiography if using radiolabeled ATP. Alternatively, use ELISA-based assays that measure the amount of PIP3 produced.

-

Akt Activation: For Akt activity, perform a Western blot on the cell lysates to detect the phosphorylation of Akt at Thr308 and Ser473 using phospho-specific antibodies.[17][23][24]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Matrine has been shown to inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β and IL-18. The precise mechanism of how matrine inhibits the NLRP3 inflammasome is still under investigation but may involve the regulation of upstream signaling events.

| Cytokine | Animal Model | Condition | Matrine Effect | Reference |

| IL-18 | CpG-induced MAS mice | Hyperinflammation | Reduced plasma levels | [16][18] |

-

Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with a TLR agonist like LPS to induce the expression of pro-IL-1β and NLRP3.

-

Matrine Treatment: Pre-treat the primed cells with different concentrations of matrine.

-

Inflammasome Activation: Activate the NLRP3 inflammasome with a second signal such as ATP or nigericin.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of secreted IL-1β and IL-18 in the supernatant using specific ELISA kits.

-

Western Blot: Analyze the cell lysates by Western blotting to detect the cleavage of caspase-1.[2][5][15][25]

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. Matrine has been suggested to interfere with TLR4 signaling, potentially by affecting the interaction of TLR4 with its co-receptors or downstream adaptors like MyD88.[26]

Currently, direct quantitative data on the binding affinity of matrine to TLR4 or its impact on MyD88 recruitment is limited in the reviewed literature. Further research is needed to quantify these interactions.

-

Cell Stimulation: Treat cells expressing TLR4 (e.g., macrophages) with LPS in the presence or absence of matrine.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Immunoprecipitate TLR4 from the cell lysates using a TLR4-specific antibody.

-

Immune Complex Capture: Capture the antibody-protein complexes with protein A/G-agarose beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against MyD88 to determine if matrine affects the association between TLR4 and MyD88.[7][10][22][27]

Conclusion

Matrine exerts its significant anti-inflammatory effects through the complex modulation of multiple key signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways, suppress the JAK/STAT and PI3K/Akt cascades, and potentially interfere with the NLRP3 inflammasome and TLR4 signaling highlights its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of matrine and its derivatives. Future research should focus on obtaining more precise quantitative data, such as IC50 values for specific enzyme inhibition, and on conducting clinical trials to validate these preclinical findings in human subjects.

References

- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory effects of antitumor agent matrine on FOXO and PI3K-AKT pathway in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. advances.umw.edu.pl [advances.umw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Effect of matrine on JAK2/STAT3 signaling pathway and brain protection in rats with cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Inflammatory Proteomics Networks of Toll-like Receptor 4 through Immunoprecipitation-Based Chemical Cross-Linking Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Divergence of IL-1, IL-18, and cell death in NLRP3 inflammasomopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrine inhibits invasion and migration of gallbladder cancer via regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Matrine Protects Cardiomyocytes From Ischemia/Reperfusion Injury by Regulating HSP70 Expression Via Activation of the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. biorxiv.org [biorxiv.org]

- 17. tools.thermofisher.cn [tools.thermofisher.cn]

- 18. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. content.abcam.com [content.abcam.com]

- 24. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 25. Assessing NLRP3 Inflammasome Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 26. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Proliferative Effects of Matrine on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer effects. This technical guide provides an in-depth analysis of the mechanisms by which matrine inhibits cancer cell proliferation. It summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and matrine has emerged as a promising candidate.[1][2] Extensive preclinical research has demonstrated that matrine exerts inhibitory effects on a wide array of cancer cell types through the modulation of critical cellular processes, including cell cycle progression, apoptosis, and the reversal of multidrug resistance.[2][3] This guide synthesizes the current understanding of matrine's anti-proliferative actions, with a focus on the underlying molecular mechanisms.

Quantitative Analysis of Matrine's Anti-Proliferative Activity

The efficacy of matrine in inhibiting cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions. A summary of reported IC50 values is presented in Table 1. Furthermore, matrine's impact on key apoptotic and cell cycle markers is quantified in Tables 2 and 3, respectively.

Table 1: IC50 Values of Matrine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (mg/mL) | Incubation Time (hours) | Citation(s) |

| Breast Cancer | MCF-7 | 2.5 | 48 | [4] |

| MDA-MB-231 | 3.0 | 48 | [4] | |

| BT-474 | 3.0 | 48 | [4] | |

| Cervical Cancer | HeLa | 2.181 (mM) | 24 | [5] |

| SiHa | 2.178 (mM) | 24 | [5] | |

| Leukemia | CCRF-CEM | 2.898, 2.400, 2.390 | 24, 48, 72 | [6] |

| Lung Cancer | A549 | 1.0 (significant inhibition at this concentration) | 48 | [7] |

| Rhabdomyosarcoma | RD cells | Dose-dependent inhibition observed at 0.5, 1.0, and 1.5 | Not Specified | [8] |

Table 2: Effect of Matrine on Apoptosis-Related Protein Expression

| Cancer Cell Line | Treatment Concentration (mg/mL) | Change in Bcl-2 Expression | Change in Bax Expression | Bcl-2/Bax Ratio | Citation(s) |

| Acute Myeloid Leukemia (AML) cells | 0.75, 1.5, 2.0 (g/L) | Decreased | Increased | Markedly down-regulated | [9] |

| Breast Cancer (MCF-7) | 0.25-2.0 | Decreased | Increased | Not Specified | [10] |

| Cisplatin-resistant NSCLC (A549/DDP) | Not Specified | Significant decrease | Elevated | Not Specified | [11] |

Table 3: Effect of Matrine on Cell Cycle Distribution

| Cancer Cell Line | Treatment Concentration (mg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation(s) |

| T-cell ALL (CCRF-CEM) | 2.4 | 85.5% | 6.6% | 8.3% | [6] |

| NSCLC (A549) | Not Specified (48h treatment) | Significantly increased | Significantly decreased | Significantly decreased | [7] |

| Rhabdomyosarcoma (RD cells) | 0.5, 1.0, 1.5 | 64.79%, 69.97%, 75.03% | Not Specified | Not Specified | [8] |

Core Signaling Pathways Modulated by Matrine

Matrine exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer. The most prominent of these are the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common event in many cancers. Matrine has been shown to inhibit this pathway at multiple levels.[1][12] In various cancer cell lines, matrine treatment leads to a decrease in the phosphorylation of PI3K and Akt, thereby inhibiting their activity.[1][12] This, in turn, affects downstream targets such as mTOR, leading to the suppression of protein synthesis and cell growth.[5] Furthermore, the inhibition of Akt can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[9][10]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Overactivation of this pathway is frequently observed in cancer. Matrine has been demonstrated to suppress the MAPK/ERK pathway by reducing the phosphorylation of key components like MEK and ERK.[12][13][14] This inhibition leads to decreased transcriptional activity of downstream targets that are essential for cell cycle progression and proliferation.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to resistance to apoptosis and sustained proliferation. Matrine has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[15] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[15][16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-proliferative effects of matrine.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of matrine and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with matrine for the desired time.

-

Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for investigating the effects of matrine on signaling pathway components.

Protocol:

-

Protein Extraction: Treat cells with matrine, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-ERK, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Synergistic Effects and Clinical Perspectives

Matrine has demonstrated synergistic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131), potentially enhancing their efficacy and overcoming drug resistance.[5][17][18] This is often achieved through the downregulation of drug efflux pumps and the modulation of pro-survival signaling pathways.[3][19] While preclinical data are promising, more extensive clinical trials are needed to fully elucidate the therapeutic potential of matrine in cancer treatment. Some clinical studies have suggested that matrine, often as part of a compound injection, can improve the quality of life and treatment response rates in patients with certain cancers, such as non-small cell lung cancer.[20]

Conclusion

Matrine is a promising natural compound with potent anti-proliferative effects against a broad range of cancer cells. Its mechanisms of action are multifaceted, primarily involving the inhibition of key pro-survival signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. This leads to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell viability. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic applications of matrine. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and conducting rigorous clinical trials to translate these promising preclinical findings into effective cancer treatments.

References

- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Matrine from Sophora alopecuroides in the Reversing Effect of Multi-Anticancer Drug Resistance in K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Matrine in the Treatment of Breast Cancer: A Review [mdpi.com]

- 5. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrine induced G0/G1 arrest and apoptosis in human acute T-cell lymphoblastic leukemia (T-ALL) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrine induces cell cycle arrest and apoptosis with recovery of the expression of miR-126 in the A549 non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrine promotes G0/G1 arrest and down-regulates cyclin D1 expression in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Matrine inhibited proliferation and increased apoptosis in human breast cancer MCF-7 cells via upregulation of Bax and downregulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrine inhibits cell proliferation and induces apoptosis of human rhabdomyosarcoma cells via downregulation of the extracellular signal-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrine suppresses breast cancer cell proliferation and invasion via VEGF-Akt-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Matrine suppresses breast cancer cell proliferation and invasion via VEGF-Akt-NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of matrine in combination with cisplatin on liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of matrine in combination with cisplatin on liver cancer [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]

- 20. Matrine promotes the efficacy and safety of platinum-based doublet chemotherapy for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Matrine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 519-02-8

Abstract

Matrine, a tetracyclic quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Identified by the Chemical Abstracts Service (CAS) number 519-02-8, this natural compound has demonstrated potent anti-inflammatory, anti-cancer, antiviral, and anti-fibrotic properties.[4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of Matrine, detailed experimental protocols for assessing its biological activity, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Matrine is a crystalline solid, appearing as white to off-white needles or powder, which may yellow upon prolonged exposure to air.[4][6] It is a structurally complex molecule with the chemical formula C₁₅H₂₄N₂O.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 519-02-8 | [1][4] |

| Molecular Formula | C₁₅H₂₄N₂O | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Appearance | White to off-white crystalline solid (needles or powder) | [1][4][5] |

| Melting Point | 76 °C (α-matrine), 87 °C (β-matrine), 84 °C (δ-matrine) | [2][4] |

| Boiling Point | 223 °C (γ-matrine) | [2] |

| Solubility | Soluble in water, ethanol, chloroform, benzene, and methanol.[1][4][7] Slightly soluble in petroleum ether.[4] Specific solubilities include: ~33.3 mg/mL in ethanol, ~10 mg/mL in DMSO and DMF, and ~10 mg/mL in PBS (pH 7.2).[8] | [1][4][7][8] |

| Stability | Stable for at least 4 years when stored at -20°C as a crystalline solid.[8] Aqueous solutions are not recommended for storage for more than one day.[8] | [8] |

| Storage | Store at -20°C as a solid.[8] | [8] |

| pKa | 9.47 ± 0.20 (Predicted) | [6] |

| LogP (Octanol/Water) | 1.872 (Calculated) | [9] |

Spectroscopic Data

The structural elucidation of Matrine is confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Matrine displays characteristic signals corresponding to its complex tetracyclic structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of Matrine shows characteristic absorption bands for its functional groups. A prominent peak is observed for the C=O (amide) stretching vibration around 1625 cm⁻¹.[9] Asymmetric stretching of -CH₂- is seen around 2918 cm⁻¹, and a peak for N-H stretching is observed at approximately 3407 cm⁻¹.[9]

-

MS (Mass Spectrometry): The mass spectrum of Matrine shows a molecular ion peak [M]⁺ at m/z 248, corresponding to its molecular weight.

Experimental Protocols

This section outlines detailed methodologies for key in vitro assays to evaluate the biological activity of Matrine.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Matrine Treatment: Prepare a stock solution of Matrine in a suitable solvent (e.g., DMSO or PBS). Treat the cells with various concentrations of Matrine (e.g., 0, 2, 4, 8, 16 mg/ml) and incubate for 24, 48, or 72 hours.

-

MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Matrine for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the effect of Matrine on signaling pathway components.

Methodology:

-

Cell Lysis: After treatment with Matrine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways Modulated by Matrine

Matrine exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily implicated in cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Matrine has been shown to inhibit this pathway in various cancer cells.[4][7][8] By suppressing the phosphorylation of Akt and mTOR, Matrine can induce apoptosis and autophagy.[7][8]

Caption: Matrine inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in the inflammatory response and cell survival. Matrine has been demonstrated to suppress the activation of NF-κB.[5] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

Caption: Matrine's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Investigating Matrine's Mechanism of Action

The following diagram illustrates a logical workflow for researchers investigating the cellular and molecular mechanisms of Matrine.

References

- 1. Frontiers | Matrine: A Promising Natural Product With Various Pharmacological Activities [frontiersin.org]

- 2. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Research Advances on Matrine [frontiersin.org]

- 4. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Matrine from Sophora alopecuroides in the Reversing Effect of Multi-Anticancer Drug Resistance in K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrine exerts anti-breast cancer activity by mediating apoptosis and protective autophagy via the AKT/mTOR pathway in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Alkaloids of Sophora flavescens: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens Ait., commonly known as Kushen, is a perennial plant that has been a cornerstone of traditional Chinese medicine for centuries.[1] Its roots are a rich reservoir of bioactive compounds, primarily quinolizidine (B1214090) alkaloids and flavonoids, which have garnered significant scientific interest for their diverse pharmacological properties.[1][2] Among these, the alkaloids—most notably matrine (B1676216), oxymatrine (B1678083), and sophoridine—are the focus of intensive research due to their potent anti-tumor, anti-inflammatory, antiviral, and neuroprotective activities.[3][4][5]

This technical guide provides an in-depth overview of the current state of research into Sophora flavescens alkaloids. It is designed to serve as a comprehensive resource for professionals in drug discovery and development, offering detailed experimental protocols, a quantitative summary of pharmacological activities, and a visualization of the core signaling pathways through which these alkaloids exert their effects. The information compiled herein aims to facilitate further investigation and unlock the full therapeutic potential of these promising natural compounds.

Experimental Protocols: Extraction, Isolation, and Quantification

The effective isolation and analysis of alkaloids from Sophora flavescens are critical preliminary steps for any research initiative. Various methodologies have been established, each with specific advantages.

General Alkaloid Extraction and Isolation

A common workflow for isolating total alkaloids involves solvent extraction, acid-base partitioning, and chromatographic purification.

Protocol 1: Ethanol (B145695) Extraction with Acid-Base Partitioning This method is widely cited for obtaining a crude mixture of total alkaloids.

-

Pulverization: Grind the dried roots of Sophora flavescens into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a concentrated aqueous residue.[6]

-

Acid-Base Partitioning:

-

Adjust the pH of the aqueous residue to approximately 10.0-11.0 using aqueous ammonia (B1221849) or another suitable base. This converts the alkaloid salts into their free-base form.[6][7]

-

Perform a liquid-liquid extraction on the alkalized solution using an organic solvent such as chloroform (B151607) or dichloromethane. Repeat the extraction five times to ensure complete transfer of the alkaloids into the organic phase.[6][7]

-

-

Crude Alkaloid Preparation: Combine the organic layers and recover the solvent by evaporation to yield the crude total alkaloids.[6]

-

Purification:

-

Subject the crude alkaloid mixture to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-aqueous solution to separate the individual alkaloid compounds (e.g., matrine, oxymatrine, lupeol).[6]

-

Further purification can be achieved through techniques like recrystallization.[6]

-

Protocol 2: Ion Exchange Resin Purification This method offers an alternative purification step that can be highly effective.

-

Extraction: Begin by decocting the powdered root with an ethanol-aqueous solution.

-

Purification: Following initial extraction and concentration, purify the extract using ion exchange resin adsorption to isolate the target alkaloids, such as matrine.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of individual alkaloids is essential for quality control and pharmacological studies.

Protocol 3: HPLC Analysis of Four Major Alkaloids This protocol enables the simultaneous determination of matrine, sophoridine, sophocarpine, and oxymatrine.

-

Chromatographic System: Utilize a C18 column (e.g., 250 × 4.6 mm, 5 µm).[9]

-

Mobile Phase: An isocratic mobile phase consisting of methanol, water, and diethylamine (B46881) in a ratio of 45:55:0.07 (v/v/v).[9]

-

Flow Rate: Maintain a flow rate of 0.6 mL/min.[9]

-

Detection: Use a suitable UV detector.

-

Validation: This method has shown good linearity for these four alkaloids in the concentration range of 5.0 mg/L to 1000 mg/L, with a detection limit of 1.0 mg/L for each.[9]

Quantitative Pharmacological Data

The therapeutic potential of Sophora flavescens alkaloids is defined by their potent bioactivity. The following tables summarize key quantitative data from various in vitro studies, providing a comparative basis for drug development professionals.

Antiproliferative and Cytotoxic Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

| Alkaloid | Cell Line | Cancer Type | IC₅₀ Value | Citation |

| Sophoridine | SGC7901 | Gastric Cancer | 3.52 µM | [3] |

| AGS | Gastric Cancer | 3.91 µM | [3] | |

| SW480 | Colorectal Cancer | 0.78 mg/mL | [7] | |

| MCF-7 | Breast Cancer | 87.96 µM | [10] | |

| MDA-MB-231 | Breast Cancer | 81.07 µM | [10] | |

| Various | Pancreatic, Gastric, Liver, etc. | 20 µM to 200 µM | [6] | |

| Oxymatrine | MCF-7 | Breast Cancer | ~32 mg/mL (24h) | [11] |

| MCF-7 | Breast Cancer | <16 mg/mL (48h) | [11] | |

| Matrine Derivative (WM-127) | - | Hepatocellular Carcinoma | - | [12] |

| Compound 12 | MCF-7 | Breast Cancer | 31.28% inhibition at 20 µM | [13] |

Antifungal and Antiviral Activity (EC₅₀/IC₅₀)

The half-maximal effective concentration (EC₅₀) or IC₅₀ is used to quantify the potency against pathogens.

| Alkaloid | Pathogen | Activity | EC₅₀/IC₅₀ Value | Citation |

| Matrine | Marssonina brunnea | Conidium Germination Inhibition | 123 µg/mL | [9][14] |

| Cladosporium oxysporum | Conidium Germination Inhibition | 272 µg/mL | [9][14] | |

| Sphaeropsis sapinea | Conidium Germination Inhibition | 1133 µg/mL | [9][14] | |

| Sphaeropsis spainea | Hyphal Growth Inhibition | 428 µg/mL | [14] | |

| Valsa pini | Hyphal Growth Inhibition | 535 µg/mL | [14] | |

| Fusarium oxysporum | Hyphal Growth Inhibition | 592 µg/mL | [14] | |

| Oxymatrine | Fusarium oxysporum | Conidium Germination Inhibition | 532 µg/mL | [9][14] |

| Sphaeropsis sapinea | Conidium Germination Inhibition | 601 µg/mL | [9][14] | |

| Valsa pini | Hyphal Growth Inhibition | 323 µg/mL | [14] | |

| Fusarium oxysporum | Hyphal Growth Inhibition | 618 µg/mL | [14] | |

| Alkaloid 2, 6, 11, 13 | Coxsackie virus B3 (CVB3) | Antiviral Activity | 26.62-252.18 µM | [15] |

| Alkaloid 7, 8, 17 | Influenza A (H3N2) | Antiviral Activity | 63.07-242.46 µM | [15] |

Core Signaling Pathways and Mechanisms of Action

Sophora flavescens alkaloids modulate a complex network of intracellular signaling pathways to exert their pharmacological effects. Understanding these mechanisms is paramount for targeted drug design and development. The following diagrams, rendered in DOT language, illustrate the key pathways implicated in their anti-cancer and anti-inflammatory activities.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Matrine and oxymatrine have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.[16][17]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Sophora alkaloids.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is critical in regulating inflammatory responses, cell survival, and proliferation. Its chronic activation is linked to inflammatory diseases and cancer. Matrine has been demonstrated to suppress this pathway by preventing the phosphorylation of key signaling molecules like IKK and IκBα, thereby blocking the nuclear translocation of the p65 subunit.[18][19]

Caption: Matrine-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

A typical workflow for assessing the pharmacological potential of Sophora flavescens alkaloids involves a series of sequential steps from extraction to in vivo validation.

Caption: A generalized experimental workflow for alkaloid research.

Conclusion and Future Directions